molecular formula C21H34O B586857 (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol CAS No. 68199-34-8

(3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol

Cat. No.: B586857
CAS No.: 68199-34-8
M. Wt: 302.502
InChI Key: PETCQLIYOLSRPS-NDMLHFCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Industrial Production Methods: Industrial production methods for (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes using oxidizing agents.

    Reduction: Further reduction to alcohols or alkanes.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols.

Mechanism of Action

The mechanism of action for (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. The pathways involved include the modulation of gene expression and enzyme activity, which can influence various physiological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(3R,5S,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,15-19,22H,5-13H2,1-3H3/b14-4-/t15-,16+,17-,18-,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETCQLIYOLSRPS-NDMLHFCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50741658
Record name (3alpha,5alpha,17Z)-Pregn-17-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68199-34-8
Record name (3alpha,5alpha,17Z)-Pregn-17-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50741658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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